molecular formula C7H14ClN B13584152 rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride

Cat. No.: B13584152
M. Wt: 147.64 g/mol
InChI Key: AEYHNAWEMGHNBV-UOERWJHTSA-N
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Description

rac-(1R,6R)-3-azabicyclo[420]octane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the compound can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride
  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride

Uniqueness

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(1S,6S)-3-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-7-5-8-4-3-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1

InChI Key

AEYHNAWEMGHNBV-UOERWJHTSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1CCNC2.Cl

Canonical SMILES

C1CC2C1CCNC2.Cl

Origin of Product

United States

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